Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyanogen bromide and ammonia . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
This compound: Another piperidine derivative with different substituents.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-6,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNCAWTKRMFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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